molecular formula C20H23NO4 B2646584 methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate CAS No. 851290-22-7

methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate

Cat. No.: B2646584
CAS No.: 851290-22-7
M. Wt: 341.407
InChI Key: UCKNTZUMSJJSMC-UHFFFAOYSA-N
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Description

Methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate is a complex organic compound featuring a chromene core fused with a cyclopentane ring, linked to a piperidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the chromene core, which can be synthesized through a cyclization reaction of a suitable precursor. The cyclopentane ring is then fused to the chromene core via a series of condensation reactions.

The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a suitable leaving group. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents on the piperidine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to certain bioactive molecules. Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic applications are being investigated. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the fields of oncology and neurology.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it a candidate for use in advanced materials science applications.

Mechanism of Action

The mechanism of action of methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate: This compound shares a similar core structure but differs in the arrangement of the fused rings and functional groups.

    Iridoid monoterpenoids: These compounds also feature a cyclopentane ring fused to a heterocycle, but they are typically derived from natural sources and have different functional groups.

Uniqueness

Methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate is unique due to its specific combination of a chromene core, cyclopentane ring, and piperidine carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications in various fields.

Properties

IUPAC Name

methyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-24-20(23)13-5-7-21(8-6-13)12-16-11-19(22)25-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNTZUMSJJSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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